

# C14H18BrN5O2: A Tale of Two Targets - A Comparative Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C14H18BrN5O2 |           |
| Cat. No.:            | B12631912    | Get Quote |

The chemical formula **C14H18BrN5O2** represents at least two distinct and significant research compounds: GSK2256098, a potent inhibitor of Focal Adhesion Kinase (FAK), and I-BET762, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide provides a comparative selectivity profile of these two molecules against relevant alternative inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the fields of oncology, inflammation, and epigenetics.

# Section 1: GSK2256098 - A Selective Focal Adhesion Kinase (FAK) Inhibitor

GSK2256098 is a reversible, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivation of FAK are implicated in various solid tumors, making it an attractive therapeutic target.

### **Comparative Selectivity of FAK Inhibitors**

The following table summarizes the in vitro potency and selectivity of GSK2256098 against other notable FAK inhibitors.



| Compound             | Target   | IC50 / Ki                      | Selectivity vs.<br>Pyk2         | Kinase Panel<br>Selectivity                                                                     |
|----------------------|----------|--------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------|
| GSK2256098           | FAK      | Ki: 0.4 nM, IC50:<br>1.5 nM[1] | ~1000-fold[1][2]                | Highly selective;<br>only FAK<br>significantly<br>inhibited (>50%)<br>out of 261<br>kinases.[3] |
| PF-562271            | FAK/Pyk2 | FAK IC50: 1.5<br>nM            | ~10-fold                        | >100-fold<br>selective against<br>other protein<br>kinases, except<br>for some CDKs.<br>[4]     |
| PF-573228            | FAK      | IC50: 4 nM                     | ~50 to 250-fold                 |                                                                                                 |
| TAE226               | FAK/Pyk2 | FAK IC50: 5.5<br>nM            | Modestly potent<br>against Pyk2 | ~10 to 100-fold<br>less potent<br>against InsR,<br>IGF-1R, ALK,<br>and c-Met.[4]                |
| Defactinib (VS-6063) | FAK      |                                | Selective FAK inhibitor         |                                                                                                 |

# Section 2: I-BET762 - A Pan-BET Bromodomain Inhibitor

I-BET762 (also known as GSK525762) is an inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4).[5][6] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Dysregulation of BET protein function is linked to cancer and inflammatory diseases.

## **Comparative Selectivity of BET Inhibitors**



The table below compares the selectivity profile of I-BET762 with other well-characterized BET inhibitors.

| Compound          | Target           | IC50 / Kd                                  | Bromodomain<br>Selectivity                                                                 |
|-------------------|------------------|--------------------------------------------|--------------------------------------------------------------------------------------------|
| I-BET762          | BRD2, BRD3, BRD4 | IC50: 32.5–42.5 nM,<br>Kd: 50.5–61.3 nM[7] | Pan-BET inhibitor.[5]                                                                      |
| (+)-JQ1           | BRD2, BRD3, BRD4 |                                            | Pan-BET inhibitor.                                                                         |
| OTX015            | BRD2, BRD3, BRD4 |                                            | Pan-BET inhibitor.[8]                                                                      |
| ABBV-744          | BRD4-BD2         |                                            | Several-hundred-fold<br>higher affinity for BD2<br>over BD1 of BRD2,<br>BRD3, and BRD4.[5] |
| GSK778 (iBET-BD1) | BET-BD1          |                                            | > 130-fold selective<br>for BD1.[5]                                                        |
| AZD5153           | BRD4             |                                            | Bivalent inhibitor designed to interact with both bromodomains of BRD4.[8]                 |

# Section 3: Signaling Pathways and Experimental Workflows

# **FAK Signaling Pathway Inhibition by GSK2256098**

Caption: Inhibition of FAK by GSK2256098 blocks downstream signaling.

# **BET Protein Inhibition by I-BET762**

Caption: I-BET762 prevents BET protein binding to chromatin.

## **General Workflow for Selectivity Profiling**



Caption: Workflow for determining inhibitor selectivity.

# Section 4: Experimental Protocols Kinase Selectivity Profiling (e.g., Millipore KinaseProfiler™)

Principle: The inhibitory activity of a test compound is determined against a panel of purified kinases. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

### General Protocol:

- Reaction Setup: Kinase, substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer in the wells of a microtiter plate.
- Inhibitor Addition: The test compound (e.g., GSK2256098) is added at various concentrations. A control with no inhibitor is included.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.
- Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
  - Radiometric Assays: Using [ $\gamma$ -32P]ATP or [ $\gamma$ -33P]ATP and measuring the incorporation of the radiolabel into the substrate.
  - Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction using an enzyme like luciferase (e.g., Kinase-Glo®).
  - Fluorescence/TR-FRET Assays: Using a phospho-specific antibody labeled with a fluorescent probe to detect the phosphorylated product.
- Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC50
   values are determined by fitting the dose-response data to a sigmoidal curve.



## Bromodomain Selectivity Profiling (e.g., BROMOscan™)

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a proprietary ligand from the acetyl-lysine binding pocket of a bromodomain.

#### General Protocol:

- Immobilized Ligand: A proprietary ligand that binds to the bromodomain is immobilized on a solid support.
- Competition Reaction: The bromodomain protein, tagged for detection (e.g., with DNA), is incubated with the immobilized ligand in the presence of the test compound (e.g., I-BET762) at various concentrations.
- Binding and Wash: If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. Unbound components are washed away.
- Quantification: The amount of bromodomain protein bound to the solid support is quantified.
   For DNA-tagged proteins, quantitative PCR (qPCR) is often used for highly sensitive detection.
- Data Analysis: The amount of bound bromodomain is inversely proportional to the affinity of the test compound. Dissociation constants (Kd) or IC50 values are calculated from the doseresponse curves.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]



- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-formyl-utp.com [5-formyl-utp.com]
- 8. Achieving clinical success with BET inhibitors as anti-cancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [C14H18BrN5O2: A Tale of Two Targets A Comparative Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12631912#c14h18brn5o2-selectivity-profiling]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com